N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Overview
Description
N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a complex organic compound featuring a trifluoromethyl group and a thieno-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid with dimethylamine. The process may involve activation of the carboxylic acid through the formation of an acid chloride or an ester intermediate, followed by condensation with dimethylamine under controlled conditions to ensure the Z-configuration of the imine.
Industrial Production Methods
In industrial settings, large-scale synthesis might employ advanced techniques like continuous flow chemistry to enhance yield and purity. Such methods optimize reaction conditions, including temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide can undergo oxidation reactions, particularly at the thieno-pyridine ring, producing corresponding sulfoxides or sulfones.
Reduction: : Reduction processes might target the imine group, converting it to an amine.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the thieno-pyridine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Reagents like bromine (Br2) for electrophilic substitution or sodium hydroxide (NaOH) for nucleophilic substitution.
Major Products
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines.
Substitution: : Varied depending on the substituents introduced into the ring system.
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds with pharmaceutical potential.
Biology
Biologically, it might serve as a probe or ligand in studies involving molecular interactions, due to its unique structural features.
Medicine
In medicine, its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a subject of drug discovery and development.
Industry
Industrial applications could include its use as an intermediate in the synthesis of agrochemicals or advanced materials with specialized functions.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, aiding in membrane permeability, while the imine functionality allows for potential binding to active sites on enzymes or receptors. Pathways involved may include inhibition of enzyme activity or modulation of receptor functions, depending on the derivative and its specific application.
Comparison with Similar Compounds
Unique Features
Compared to similar thieno-pyridine derivatives, the presence of the trifluoromethyl group and the specific Z-configuration of the imine confer unique electronic and steric properties, impacting its reactivity and interaction with biological targets.
Similar Compounds
Thieno[3,2-b]pyridine-2-carboxamide derivatives: : These share the core structure but lack the trifluoromethyl and dimethylamino groups.
Fluorinated heterocycles: : Such as trifluoromethylpyridines or trifluoromethylthiophenes, which exhibit similar electronic properties but different structural frameworks.
Imine-containing compounds: : Varied imines used in medicinal chemistry for their reactive profiles and potential pharmacological activities.
Conclusion
N-[(Z)-(dimethylamino)methylidene]-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide stands out due to its distinctive structural features, synthetic versatility, and potential applications across multiple scientific fields. Its unique chemical properties make it a valuable compound for further research and development in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-(dimethylaminomethylidene)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-18(2)6-17-11(19)10-4-8-9(20-10)3-7(5-16-8)12(13,14)15/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKJWXNQBKHCOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC2=C(S1)C=C(C=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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